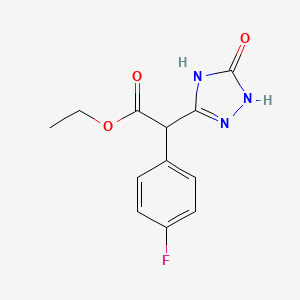

ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate

Description

Properties

CAS No. |

1520948-67-7 |

|---|---|

Molecular Formula |

C12H12FN3O3 |

Molecular Weight |

265.24 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetate |

InChI |

InChI=1S/C12H12FN3O3/c1-2-19-11(17)9(10-14-12(18)16-15-10)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H2,14,15,16,18) |

InChI Key |

MFZIVDWLHCPFJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)C2=NNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazolone Intermediate

A common route to the 1,2,4-triazolone ring involves cyclization of hydrazine derivatives with appropriate carbonyl compounds. For example, reacting hydrazides with isocyanates or carboxylic acid derivatives under controlled conditions forms the triazolone nucleus. In some patents, intermediates such as 1-(2,4-disubstituted-5-halophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole are prepared by reacting substituted hydrazines with halogenated aromatic ketones or esters, followed by ring closure under heating (up to 130°C) for several hours to achieve full conversion.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is typically introduced via halogenated aromatic precursors such as 4-bromo- or 4-chloro-fluorobenzene derivatives. These intermediates undergo nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) to attach the triazolone ring or its precursor. For example, a reaction mixture containing 1-(4-chloro-2-fluoro-5-iodophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole and ethyl 3-hydroxy-2-methylenebutanoate in the presence of tributylamine and palladium(II) on carbon catalyst affords the corresponding substituted triazolone after purification.

Formation of the Ethyl Acetate Side Chain

The ethyl acetate moiety is commonly introduced by esterification of the corresponding carboxylic acid intermediate with ethanol under acidic catalysis (e.g., sulfuric acid). Esterification is performed under reflux conditions to drive the reaction to completion. Alternatively, alkylation of the triazolone intermediate with ethyl bromoacetate or ethyl chloroacetate in the presence of a base can yield the ethyl 2-substituted acetate structure.

Purification and Workup

After synthesis, the reaction mixtures are typically subjected to:

- Extraction with organic solvents such as ethyl acetate or diethyl ether

- Washing with aqueous solutions including sodium bisulfite, saturated sodium chloride, and dilute acid to remove impurities

- Drying over anhydrous magnesium sulfate

- Filtration and concentration under reduced pressure

- Purification by column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents to isolate the pure compound

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to triazolone intermediate | Hydrazine derivative + carbonyl compound, heat 2 h at 130°C | 80-85 | Complete conversion confirmed by TLC/GC |

| Coupling with 4-fluorophenyl halide | Palladium(II) catalyst, tributylamine, room temp to 60°C, 7-24 h | 75-85 | Monitored by TLC, GC; addition of sodium bicarbonate improves conversion |

| Esterification | Carboxylic acid intermediate + ethanol, sulfuric acid catalyst, reflux 4-6 h | 70-80 | Acidic workup and extraction required |

| Purification | Silica gel chromatography (ethyl acetate/hexane 1:1) | - | Yields pure compound with >95% purity |

Research Discoveries and Optimization Insights

- The use of palladium-catalyzed coupling reactions enables selective introduction of the fluorophenyl group with high regioselectivity and yield.

- Reaction monitoring by thin-layer chromatography and gas chromatography ensures complete conversion and minimizes side products.

- Addition of mild bases such as sodium bicarbonate during coupling reactions improves reaction completion and yield.

- Esterification under acidic conditions must be carefully controlled to prevent hydrolysis of the triazolone ring.

- Continuous flow reactors have been explored to optimize synthesis efficiency, safety, and scalability, although detailed protocols remain limited.

- Purification by silica gel chromatography with ethyl acetate/hexane solvent systems effectively separates the product from impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications, including:

Medicinal Chemistry: As a potential lead compound for developing new drugs with antifungal, antibacterial, or anticancer properties.

Agriculture: As a potential pesticide or herbicide due to its biological activity.

Materials Science: As a building block for synthesizing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to receptors to elicit a biological response.

Pathways: Affecting cellular pathways involved in growth, metabolism, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other ethyl ester derivatives of 1,2,4-triazole. Key variations lie in substituents on the triazole ring or acetate backbone, which modulate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Note: The target compound’s molecular formula is inferred based on structural analogs.

Biological Activity

Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 251.21 g/mol.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular:

- In vitro Studies : this compound was tested against various strains of bacteria. The results indicated moderate to high activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Bacillus cereus | 128 |

Antidiabetic Properties

Recent studies have highlighted the potential of triazole derivatives as α-amylase inhibitors, which are crucial for managing diabetes mellitus. This compound demonstrated notable inhibition of α-amylase activity in vitro:

- Inhibition Assays : The compound exhibited an IC50 value of approximately 25 µM, suggesting a significant capacity to inhibit carbohydrate digestion and thus control blood glucose levels .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Patel et al. (2010) synthesized several triazole derivatives and evaluated their antimicrobial activities. This compound was among those tested and showed promising results against Gram-positive bacteria .

- Diabetes Management : In a study focused on the inhibition of α-amylase by triazole compounds, this compound was highlighted for its potential role in managing Type 2 diabetes through enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves cyclization of hydrazine derivatives with alkylating agents. For example, ethyl bromoacetate reacts with triazole precursors in the presence of sodium ethoxide to form ester-functionalized intermediates . Key steps include:

- Cyclization : Controlled alkaline conditions (e.g., 2 N NaOH) promote intramolecular cyclization to form the triazole core .

- Intermediate Characterization :

- NMR Spectroscopy : Disappearance of NH proton signals and appearance of ester moiety signals (e.g., δ 4.2–4.4 ppm for -OCH2CH3) confirm intermediate formation .

- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity .

Q. Which spectroscopic techniques are critical for confirming purity and structure?

A combination of techniques ensures structural fidelity:

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during SHELXL refinement?

Crystallographic discrepancies (e.g., anisotropic displacement outliers) require:

- SHELXL Features : Use

TWINandBASFcommands for twinned data orISORconstraints to address thermal motion artifacts . - Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) .

- Case Study : For ambiguous electron density near the triazole ring, iterative refinement with

AFIXconstraints improves model accuracy .

Q. What strategies analyze regioselectivity in cyclization reactions for related triazole derivatives?

Regioselectivity is probed via:

- Competitive Reaction Monitoring : Compare product ratios under varying conditions (e.g., pH, solvent polarity) .

- DFT Calculations : Predict thermodynamic stability of regioisomers using Gaussian09 (B3LYP/6-31G*) .

- Isotopic Labeling : Track 13C-labeled intermediates via NMR to identify dominant pathways .

Q. How can computational methods predict reactivity and stability under varying conditions?

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on triazole ring stability .

- Docking Studies : Assess binding affinity to biological targets (e.g., JNK3 kinase) using AutoDock Vina .

- Degradation Pathways : Predict hydrolytic stability of the ester group via semi-empirical methods (e.g., PM6) .

Q. What experimental designs validate the compound’s mechanism in anticancer assays?

- In Vitro Assays :

- Target Identification :

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

Q. What methods resolve discrepancies in synthetic yields reported in literature?

-

Critical Parameter Optimization :

Parameter Impact Temperature Higher temps (80–100°C) may favor cyclization but risk decomposition . Catalyst Use of Et3N vs. NaOEt alters reaction kinetics and byproduct formation . -

Scale-Up Verification : Reproduce small-scale syntheses (e.g., 50 mg → 1 g) to identify batch-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.